

Commercial Availability and Synthetic Guidance for Fmoc-Protected Dimethylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
Compound Name:	
Cat. No.:	B613574

[Get Quote](#)

A Technical Guide for Researchers in Peptide Synthesis and Drug Development

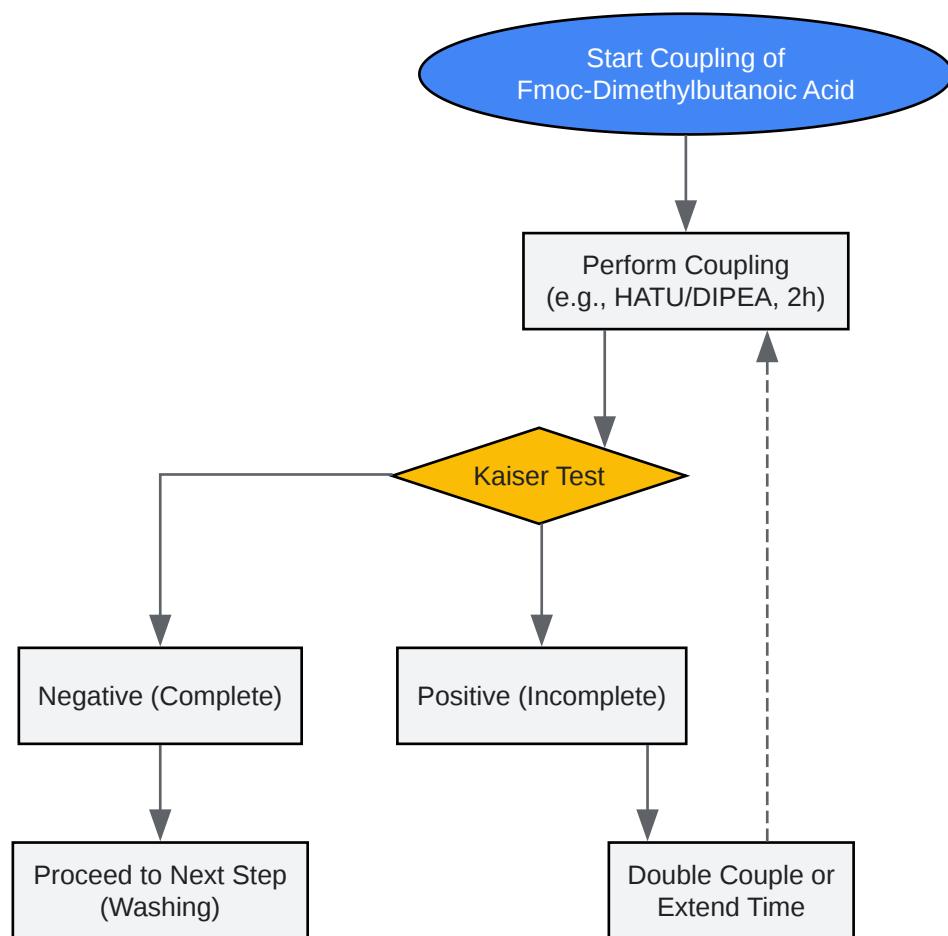
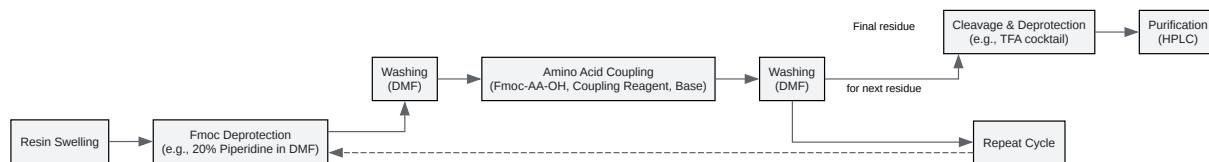
Introduction

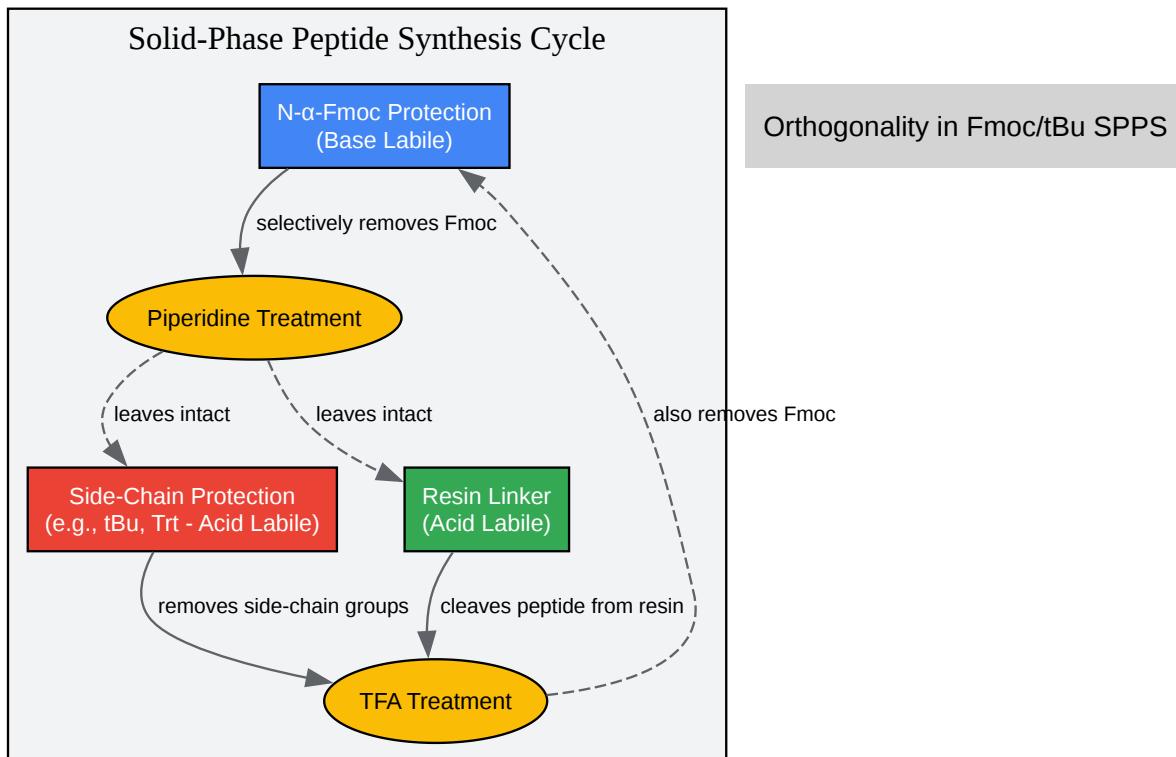
Fmoc-protected dimethylbutanoic acid derivatives represent a class of sterically hindered amino acids that are of increasing interest in peptide and medicinal chemistry. The incorporation of these unnatural amino acids can induce specific conformational constraints on peptide backbones, enhance proteolytic stability, and modulate biological activity. However, their bulkiness presents significant challenges during solid-phase peptide synthesis (SPPS). This technical guide provides an overview of the commercial availability of various Fmoc-protected dimethylbutanoic acid isomers and offers insights into experimental protocols for their successful incorporation into peptide chains.

Commercial Suppliers of Fmoc-Protected Dimethylbutanoic Acid Derivatives

The commercial availability of specific isomers of Fmoc-protected dimethylbutanoic acid can vary. While some derivatives are readily available from major chemical suppliers, others may require custom synthesis. Researchers are encouraged to inquire with suppliers about the availability of specific isomers not listed in their catalogs.

Product Name	Isomeric Structure	Supplier(s)	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Fmoc-(S)-3-amino-2,3-dimethylbutanoic acid	2,3-dimethyl	Sigma-Aldrich	-	Not available	C ₂₁ H ₂₃ NO ₄	353.42
Fmoc-4-amino-3,3-dimethylbutyric acid	3,3-dimethyl (beta-homo)	Chem-Impex	-	Not available	-	-[1]
Fmoc-DL-3-aminobutyric acid	3-methyl (related)	Fluorochrom	-	186320-18-3	C ₁₉ H ₁₉ NO ₄	325.36[2]
Fmoc-D- α -aminobutyric acid	2-methyl (related)	Chem-Impex	$\geq 99\%$	170642-27-0	C ₁₉ H ₁₉ NO ₄	325.4[3]
Fmoc-L- α -aminobutyric acid	2-methyl (related)	Chem-Impex	$\geq 99.5\%$	135112-27-5	C ₁₉ H ₁₉ NO ₄	325.4[4]
Fmoc-DL-2-aminobutyric acid	2-methyl (related)	ChemicalBook	-	174879-28-8	C ₁₉ H ₁₉ NO ₄	325.36[5]
Fmoc-Abu-OH	2-methyl (related)	Sigma-Aldrich	$\geq 98\%$	135112-27-5	C ₁₉ H ₁₉ NO ₄	325.36[6]
Fmoc-2-Abu-OH	2-methyl (related)	Aapptec Peptides	-	135112-27-5	-	-[7]



Note: This table is not exhaustive and represents a snapshot of available data. Purity and other specifications should be confirmed with the supplier.


Experimental Protocols: Overcoming Steric Hindrance in Peptide Coupling

The primary challenge in utilizing Fmoc-protected dimethylbutanoic acids is the steric hindrance at the α - or β -carbon, which significantly slows down the kinetics of peptide bond formation. This can lead to incomplete couplings, resulting in deletion sequences and difficult purifications. Drawing parallels with the well-studied α,α -disubstituted amino acid, α -aminoisobutyric acid (Aib), can provide valuable strategies for optimizing coupling protocols.[\[8\]](#) [\[9\]](#)[\[10\]](#)[\[11\]](#)

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a standard workflow for Fmoc-SPPS. For sterically hindered residues like dimethylbutanoic acid, modifications to the coupling step are crucial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. FMOC-DL-2-AMINOBUTYRIC ACID price, buy FMOC-DL-2-AMINOBUTYRIC ACID - [chemicalbook](http://m.chemicalbook.com) [m.chemicalbook.com]

- 6. Fmoc-Abu-OH Novabiochem 135112-27-5 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lifetein.com [lifetein.com]
- 11. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Guidance for Fmoc-Protected Dimethylbutanoic Acid Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613574#commercial-suppliers-of-fmoc-protected-dimethylbutanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com